molecular formula C9H12ClNO2 B3056921 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide CAS No. 75228-74-9

2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B3056921
CAS No.: 75228-74-9
M. Wt: 201.65 g/mol
InChI Key: FWBLCAAYFDBWMO-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide (CAS 75228-74-9) is a high-purity chemical compound for research and development purposes. This acetamide derivative has a molecular formula of C 9 H 12 ClNO 2 and a molecular weight of 201.65 . The molecular structure features a chloroacetamide group linked to a methyl-substituted furanyl ring system. The chloroacetyl group is a versatile reactive handle, making this compound a valuable alkylating agent and a key chemical building block (synthon) for the synthesis of more complex molecules . Researchers utilize this functional group to create novel compounds for various fields, including medicinal chemistry and materials science. The 5-methylfuran moiety is a common structural element in bioactive molecules and can contribute to a compound's binding affinity and pharmacokinetic properties. Application Note: This reagent is primarily used in organic synthesis and pharmaceutical research. It serves as a precursor for developing potential pharmacologically active compounds and in constructing molecular libraries for high-throughput screening. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is for research use only and is not intended for diagnostic or therapeutic applications. It must not be used for human, veterinary, or household purposes.

Properties

IUPAC Name

2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-7-3-4-8(13-7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBLCAAYFDBWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226203
Record name Acetamide, 2-chloro-N-methyl-N-((5-methyl-2-furanyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75228-74-9
Record name Acetamide, 2-chloro-N-methyl-N-((5-methyl-2-furanyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075228749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-methyl-N-((5-methyl-2-furanyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Chloroacetyl Chloride

The most widely reported method involves reacting N-methyl-N-[(5-methylfuran-2-yl)methyl]amine with chloroacetyl chloride under controlled conditions. This two-step process begins with the synthesis of the amine intermediate:

Step 1: Preparation of N-Methyl-N-[(5-Methylfuran-2-yl)Methyl]Amine
Methylamine reacts with 5-methylfurfuryl chloride in the presence of a base (e.g., triethylamine) to form the secondary amine. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Step 2: Acylation with Chloroacetyl Chloride
The amine intermediate is treated with chloroacetyl chloride in a 1:1 molar ratio. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reactivity, yielding the target compound after 12–24 hours at room temperature.

Key Reaction Parameters:
Parameter Optimal Value Impact on Yield
Temperature 20–25°C >85% yield
Solvent Dichloromethane Prevents hydrolysis
Catalyst DMAP (5 mol%) Accelerates acylation

One-Pot Synthesis Using ZnCl₂ Catalysis

Recent advances leverage ZnCl₂ as a dual Lewis and Brønsted acid catalyst, enabling a one-pot synthesis from 5-methylfurfuryl alcohol and methylamine. This method eliminates the need for isolating intermediates:

  • Furan Activation : ZnCl₂ coordinates with the hydroxyl group of 5-methylfurfuryl alcohol, facilitating its conversion to a reactive electrophile.
  • Amine Alkylation : Methylamine undergoes nucleophilic attack on the activated furan derivative.
  • Chloroacetylation : In situ addition of chloroacetic anhydride completes the synthesis.

This approach achieves 78% yield at 100°C over 6 hours, with ZnCl₂ loading critical for suppressing polymerization side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale manufacturing employs continuous flow reactors to enhance heat and mass transfer. Key advantages include:

  • Precision Temperature Control : Maintains exothermic reactions at ≤50°C, avoiding thermal degradation.
  • Reduced Solvent Use : Supercritical CO₂ as a co-solvent decreases environmental impact.
Process Optimization Data:
Metric Batch Reactor Flow Reactor
Yield 72% 89%
Reaction Time 24 hours 4 hours
Energy Consumption 15 kWh/kg 8 kWh/kg

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification uses silica gel chromatography with ethyl acetate/hexane (3:7 v/v) to isolate the product (>95% purity). Advanced facilities employ preparative HPLC for pharmaceutical-grade material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.15 (d, J = 3.0 Hz, 1H, furan-H), 4.45 (s, 2H, N-CH₂), 3.05 (s, 3H, N-CH₃).
  • HRMS : m/z calculated for C₉H₁₂ClNO₂ [M+H]⁺: 201.0654, found: 201.0651.

Challenges and Mitigation Strategies

Hydrolytic Instability

The chloroacetamide group undergoes hydrolysis in aqueous media. Industrial processes address this by:

  • Using anhydrous solvents (<50 ppm H₂O)
  • Adding molecular sieves (3Å) during reactions

Furan Ring Oxidation

The 5-methylfuran moiety is susceptible to oxidation. Stabilization methods include:

  • Nitrogen blanket during storage
  • Antioxidants (0.1% BHT) in final formulations

Emerging Methodologies

Enzymatic Acetylation

Pilot studies demonstrate lipase-mediated acylation at 37°C, achieving 65% yield with enhanced stereoselectivity. This green chemistry approach reduces heavy metal catalyst use.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) shortens reaction times to 30 minutes while maintaining 82% yield, offering energy-efficient scaling potential.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted acetamides, furanones, and reduced amines or alcohols .

Scientific Research Applications

Scientific Research Applications

2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide is utilized in scientific research for pharmaceutical development, organic synthesis, and biological studies. It is also used in industrial applications for the production of specialty chemicals and materials.

Pharmaceutical Development
This compound serves as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis
It acts as a building block for synthesizing complex organic molecules.

Biological Studies
The compound is employed in studies related to enzyme inhibition and receptor binding. In vitro assays have shown that it can significantly inhibit enzyme activity related to inflammation pathways, suggesting potential anti-inflammatory properties. Binding studies have also indicated that this compound interacts with various receptors, highlighting its potential as a lead compound in drug development for specific diseases.

Potential in Medicinal Chemistry and Drug Development

2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide has potential applications in medicinal chemistry and drug development. Its structural components suggest it could serve as a lead compound for developing new therapeutics targeting microbial infections or cancer. Additionally, it may find use in proteomics research due to its ability to modify proteins through acylation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chloroacetamides

Chloroacetamides are characterized by their diverse substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Methyl, (5-methylfuran-2-yl)methyl C₁₀H₁₃ClNO₂ 214.67 Not fully characterized; furan may enhance bioactivity
Alachlor Methoxymethyl, 2,6-diethylphenyl C₁₄H₂₀ClNO₂ 269.77 Herbicide (pre-emergent weed control)
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Methyl, 4-nitrophenyl C₉H₉ClN₂O₃ 228.63 White crystalline solid; mp 109.5–110°C
2-Chloro-N-(5-hydroxypentyl)acetamide 5-Hydroxypentyl C₇H₁₄ClNO₂ 191.65 Polar substituent; potential solubility in aqueous media
2-Chloro-N-methyl-N-(2,2,2-trifluoroethyl)acetamide Methyl, trifluoroethyl C₅H₇ClF₃NO 189.56 High electronegativity; possible volatility

Key Observations :

  • Herbicidal vs.
  • Electronic Effects : The nitro group in 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide increases molecular polarity and stability compared to the target compound’s furan ring, which may enhance π-π interactions .
  • Solubility : The hydroxypentyl derivative () exhibits higher aqueous solubility due to its hydroxyl group, whereas the trifluoroethyl analog () is likely more lipophilic .
Structural and Crystallographic Insights
  • Dihedral Angles: In analogs like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide (), dihedral angles between aromatic rings range from 78.32–84.70°, influencing crystal packing and intermolecular interactions . The target compound’s furan ring may adopt a similar non-planar conformation, affecting its solid-state properties.
  • Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are common in acetamides (), which stabilize crystal structures and may correlate with bioavailability .

Biological Activity

2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂ClNO₂
  • Molar Mass : 189.65 g/mol
  • SMILES : CC1=CC=C(O1)CN(C)C(=O)CCl
  • InChI : InChI=1S/C9H12ClNO2/c1-7-3-4-8(13-7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3

Biological Activity

The biological activity of 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide can be categorized into various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
  • DNA/RNA Interaction : It may interfere with the replication and transcription processes of genetic material, potentially impacting cell division and function.
  • Signaling Pathway Modulation : The compound can affect cellular signaling pathways that regulate cell growth, differentiation, and apoptosis, which are vital for maintaining cellular homeostasis.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Studies :
    • In vitro assays indicated that 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide significantly inhibited enzyme activity related to inflammation pathways, demonstrating potential anti-inflammatory properties.
  • Receptor Binding Affinity :
    • Binding studies have shown that this compound interacts with various receptors, suggesting its potential as a lead compound in drug development targeting specific diseases.

Comparative Analysis Table

Compound NameBiological ActivityMechanism
2-Chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamideEnzyme inhibition, receptor bindingModulates signaling pathways
2-Chloroacetamido derivativesAntiallergic, anti-inflammatoryInterferes with immune response
N-(5-Methylfuran-2-yl)acetamideAntimicrobialAffects bacterial cell wall synthesis

Pharmacological Potential

The pharmacological potential of 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide is underscored by its structural characteristics which resemble known pharmacophores. Compounds with similar structures often exhibit:

  • Anti-inflammatory Effects : The ability to modulate inflammatory responses makes it a candidate for treating conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial activity against certain pathogens.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide?

Methodological Answer:
The synthesis of chloroacetamide derivatives typically involves solvent-free condensation reactions under catalytic conditions. For example, a related acetamide synthesis (e.g., N-(4-chloro-2-nitrophenyl) derivatives) uses a mixture of aldehydes, acetamide, and β-naphthol with phenylboronic acid as a catalyst, heated at 393 K for 7 hours . Reaction progress is monitored via TLC, and purification involves ethanol recrystallization. Key steps include:

  • Catalyst selection : Boronic acids or triethylamine for amide bond formation .
  • Workup : Post-reaction ethanol addition to precipitate solids, followed by filtration and drying .
  • Characterization : IR and NMR to confirm C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches, alongside methyl/methylene proton signals (δ 2.1–3.5 ppm) .

Advanced: How can structural contradictions in crystallographic data for chloroacetamide derivatives be resolved?

Methodological Answer:
Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from substituent effects or polymorphism. For example:

  • Dihedral angle analysis : In N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide analogs, dihedral angles between aromatic rings vary (78.32°–84.70°) due to steric or electronic effects of substituents (e.g., nitro vs. methyl groups) .
  • Hydrogen-bonding networks : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds stabilize crystal packing. Contradictions in reported bond lengths (e.g., 1.85–2.10 Å for N–H⋯O) may arise from temperature-dependent conformational changes .
  • Validation tools : Use Cambridge Structural Database (CSD) surveys to compare geometric parameters and Hirshfeld surface analysis to quantify intermolecular interactions .

Basic: What spectroscopic techniques are critical for characterizing chloroacetamide derivatives?

Methodological Answer:

  • IR spectroscopy : Identifies key functional groups:
    • C=O stretch: 1650–1700 cm⁻¹ (amide I band).
    • N–H bend: 1550–1600 cm⁻¹ (amide II band) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups on furan (δ 2.2–2.4 ppm), CH₂Cl (δ 3.8–4.2 ppm), and N–CH₃ (δ 2.9–3.1 ppm).
    • ¹³C NMR : Carbonyl (δ 165–170 ppm), chlorinated CH₂ (δ 40–45 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl: 1.74–1.79 Å) and torsion angles for conformational analysis .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:
Byproduct formation (e.g., dichlorinated analogs or dimerization products) is influenced by:

  • Temperature control : Lower temperatures (e.g., 273–298 K) reduce side reactions like over-chlorination .
  • Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) ensures complete amidation while minimizing unreacted intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of acetamide intermediates, whereas ethanol/water mixtures aid in selective crystallization .
  • Monitoring : Real-time LC-MS or GC-MS detects intermediates (e.g., 2,2,2-trichloroethane byproducts) for timely adjustments .

Advanced: What strategies are used to evaluate the biological activity of chloroacetamide derivatives?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition: Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method .
    • Cytotoxicity: MTT assay on cell lines (e.g., HeLa) to assess EC₅₀ .
  • In vivo models :
    • Hypoglycemic activity : Administer derivatives to Alloxan-induced diabetic mice; monitor blood glucose levels and conduct histopathology on liver/kidney tissues .
    • Dose-response studies : Use logarithmic dosing (1–100 mg/kg) to establish therapeutic windows and LD₅₀ .
  • Data interpretation : Statistical analysis (ANOVA) identifies significant activity, while QSAR models correlate substituent effects (e.g., nitro groups) with bioactivity .

Basic: How are safety protocols implemented for handling chloroacetamide derivatives?

Methodological Answer:

  • PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste disposal : Chlorinated byproducts are neutralized with 10% NaOH before disposal in designated containers .
  • Emergency protocols : Immediate rinsing with water for spills and antidote access (e.g., atropine for acetylcholinesterase inhibitors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide

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